5-chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
Description
This compound belongs to a class of benzenesulfonamide derivatives characterized by a piperidine-ethyl linker and aryl substitutions. Its structure comprises a 5-chloro-2-methoxybenzenesulfonamide core connected to a 4-(thiophen-2-yl)piperidine moiety via an ethyl chain. Such derivatives are frequently explored for their receptor-modulating properties, particularly targeting adrenergic (α1A/α1D) and serotonergic (5-HT7) receptors, as well as inflammasome pathways like NLRP3 .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S2/c1-24-16-5-4-15(19)13-18(16)26(22,23)20-8-11-21-9-6-14(7-10-21)17-3-2-12-25-17/h2-5,12-14,20H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSCEWJLVUZIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide.
Mode of Action
Glyburide is known to inhibit the NLRP3 inflammasome, which amplifies the inflammatory response during acute myocardial infarction.
Biochemical Pathways
Given its role as an intermediate in the synthesis of glyburide, it may influence the pathways related to inflammation and glucose regulation.
Pharmacokinetics
The compound has a molecular weight of 368.84, and its structure includes several polar groups, which may influence its solubility and absorption. It has a LogP value of 4.06, indicating a balance between lipophilicity and hydrophilicity, which could influence its distribution and metabolism.
Biological Activity
5-Chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's mechanisms of action, biological targets, and therapeutic implications.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Chloro group : Enhances lipophilicity and may influence receptor binding.
- Methoxy group : Potentially increases solubility and bioavailability.
- Piperidine ring : Known for its role in interacting with neurotransmitter receptors.
- Thiophene moiety : Often associated with biological activity, particularly in medicinal chemistry.
-
G Protein-Coupled Receptor Modulation :
- The compound has been studied for its interactions with various G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters. Specific studies have indicated that compounds similar to 5-chloro derivatives can modulate GPCR activity, potentially influencing pathways such as cyclic AMP production and calcium signaling .
- Inhibition of Enzymatic Activity :
- Antimicrobial Properties :
Biological Targets
The biological activity of this compound can be summarized as follows:
| Target | Activity | Mechanism |
|---|---|---|
| G Protein-Coupled Receptors (GPCRs) | Modulation | Alters signal transduction pathways |
| Carbonic Anhydrase | Inhibition | Reduces enzymatic activity |
| Bacterial Cell Wall Synthesis | Potential inhibition | Disruption of bacterial growth |
Case Studies and Research Findings
-
Study on GPCR Interaction :
- A study published in PubMed Central examined the interaction of piperidine-based compounds with various GPCRs. It was found that modifications on the piperidine ring significantly affected binding affinity and efficacy, suggesting that similar modifications on 5-chloro derivatives could enhance or reduce biological activity .
- Antimicrobial Efficacy Assessment :
- Enzyme Inhibition Studies :
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
-
Anticancer Activity :
- Research indicates that compounds with similar structures to 5-chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide show promising anticancer properties. For instance, derivatives of thiazolidinones have been reported to exhibit selective cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Studies
Several studies illustrate the potential applications of this compound:
- In Vitro Studies :
-
In Vivo Studies :
- Animal models are essential for evaluating the pharmacokinetics and therapeutic efficacy of new compounds. Preliminary studies are required to assess toxicity and therapeutic windows before clinical trials.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Fluorine at position 2 (Compound 8) enhances α2A/5-HT7 receptor binding compared to methoxy, likely due to increased electronegativity .
- Thiophene vs. Aryl Ethers : The thiophene group in the target compound may improve metabolic stability over oxygen-containing groups (e.g., trifluoroethoxy in Compound 11), as sulfur is less prone to oxidative degradation .
- NLRP3 Inhibition : The sulfamoylphenethyl side chain in NLRP3i enhances inflammasome targeting, whereas the thiophene-piperidine group in the target compound may prioritize receptor antagonism .
Q & A
Q. Methodological approach :
- Variable substituent libraries : Synthesize analogs with modified thiophene (e.g., 3-methylthiophene), piperidine (e.g., N-alkylation), or sulfonamide groups to assess impact on target binding .
- Biological assays :
- Computational modeling : Docking studies (AutoDock Vina) predict interactions with residues in target proteins (e.g., hydrophobic pockets accommodating the chloro-methoxybenzene group) .
Advanced: How can contradictions in biological activity data across assays be resolved?
Q. Strategies include :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Orthogonal validation : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR modulation) .
- Meta-analysis : Compare results with structurally related sulfonamides (e.g., glyburide derivatives) to identify conserved pharmacophores .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Q. Key considerations :
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
- Catalyst screening : Test alternatives to Pd/C (e.g., Ni nanoparticles) for cost-effective reductions .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .
Advanced: How is crystallographic data analyzed to resolve conformational flexibility?
Q. Using SHELX refinement :
- Twinning analysis : Apply Hooft y parameters to correct for pseudo-merohedral twinning in crystals .
- Thermal ellipsoids : Evaluate B-factors to identify flexible regions (e.g., the ethyl linker between sulfonamide and piperidine) .
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···O bonds stabilizing the crystal lattice) .
Advanced: What in silico tools predict metabolic stability of this compound?
Q. Approach :
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., oxidation of the thiophene ring) .
- MD simulations : GROMACS-based simulations assess hydrolysis susceptibility of the sulfonamide bond in physiological pH conditions .
Advanced: How do researchers validate target engagement in cellular models?
Q. Techniques :
- Photoaffinity labeling : Incorporate a diazirine moiety into the sulfonamide structure to crosslink with target proteins, followed by pull-down assays and MS identification .
- NanoBRET : Monitor real-time binding to GPCRs in live cells using a NanoLuc-tagged receptor and fluorescent tracer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
